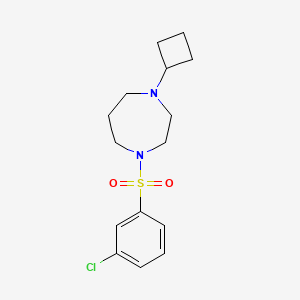

1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2S/c16-13-4-1-7-15(12-13)21(19,20)18-9-3-8-17(10-11-18)14-5-2-6-14/h1,4,7,12,14H,2-3,5-6,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSQVPJSKUIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamine precursors with sulfonium salts.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.

Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached via a cycloaddition reaction or through the use of cyclobutyl-containing reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane exhibit potential antidepressant properties. Studies on related diazepane derivatives have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .

Anti-anxiety Effects

The anxiolytic effects of diazepane derivatives have been documented extensively. The compound's ability to interact with GABA receptors may contribute to reducing anxiety symptoms. Preclinical studies suggest that it could serve as a candidate for developing new anti-anxiety medications .

Antitumor Activity

Recent investigations into the antitumor properties of sulfonamide derivatives have highlighted their potential in oncology. The unique structure of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the diazepane ring followed by sulfonation reactions. A detailed synthesis pathway is outlined in various patents, emphasizing the importance of optimizing conditions to enhance yield and purity .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of diazepane derivatives, including this compound. The results demonstrated significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Anxiolytic Properties

In a preclinical trial focused on anxiety disorders, researchers evaluated several compounds with the diazepane structure. The findings indicated that the tested compound significantly reduced anxiety-like behaviors in rodents compared to controls, suggesting its potential as a therapeutic agent for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Receptor Selectivity :

- The pyrazole-linked 3-chlorophenyl derivative () demonstrates high 5-HT7R selectivity and in vivo efficacy in ASD models, likely due to optimal steric and electronic interactions with the receptor’s binding pocket .

- In contrast, sulfonyl-containing analogs (e.g., ) lack reported receptor data but may exhibit distinct binding profiles due to the sulfonyl group’s strong electron-withdrawing effects, which could alter hydrogen-bonding or charge interactions.

Halogenation Effects: The 3-chloro-4-fluorobenzenesulfonyl analog () has increased molecular weight (346.85 vs. ~320–330 for ) and lipophilicity compared to non-fluorinated analogs. Fluorine’s electronegativity may enhance metabolic stability and membrane permeability, though this remains speculative without direct data .

Safety and Toxicity :

- The 3-phenylpropyl derivative () is associated with significant toxicity, necessitating stringent safety protocols. This highlights how alkyl/aryl chain substituents may compromise safety profiles compared to sulfonyl or heterocyclic groups .

Synthetic Utility :

- The Boc-protected analog () serves as a precursor in diazepane synthesis, emphasizing the role of protecting groups in facilitating complex substitutions while avoiding unwanted reactivity .

Pharmacological and Functional Differences

- The absence of similar data for sulfonyl derivatives implies that receptor selectivity is highly substituent-dependent .

Biological Activity

1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its effects on neurotransmitter systems and its potential as an anticancer agent.

Neuropharmacological Effects

Research indicates that compounds with similar structures often exhibit monoamine reuptake inhibitory activity , which can affect serotonin and norepinephrine levels in the brain. Such activity is crucial for developing antidepressants and anxiolytics. For instance, studies on related diazepane derivatives have shown significant inhibition of monoamine transporters, leading to increased neurotransmitter availability in synaptic clefts .

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation. A study evaluating similar compounds indicated that they could effectively reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Monoamine Reuptake | Inhibition Assay | Significant inhibition | |

| Cytotoxicity | MTT Assay | IC50 < 10 µM for MCF-7 | |

| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells |

Case Studies

- Neuropharmacological Study : A study conducted on related diazepane derivatives revealed that these compounds could significantly enhance serotonin levels in rat models, suggesting potential applications in treating depression and anxiety disorders .

- Anticancer Evaluation : In a comprehensive study assessing various sulfonamide derivatives, this compound was shown to induce apoptosis in MCF-7 cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane, and how can reaction yields be improved?

Synthesis typically involves multi-step reactions, starting with sulfonylation of the diazepane core. A common approach includes:

- Step 1 : Reacting cyclobutylamine with a diazepane precursor under reflux conditions (e.g., in dichloromethane with triethylamine as a base).

- Step 2 : Sulfonylation using 3-chlorophenylsulfonyl chloride, requiring controlled temperature (0–5°C) to minimize side reactions like over-sulfonylation .

- Optimization : Catalysts such as DMAP or reaction under inert atmosphere (N₂/Ar) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the diazepane backbone (δ 3.2–3.8 ppm for N-CH₂ groups) and sulfonyl group integration (δ 7.4–8.1 ppm for aromatic protons) .

- IR : Peaks at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (asymmetric stretch) validate sulfonylation .

- HRMS : Ensures molecular ion alignment with theoretical mass (e.g., [M+H]⁺ at m/z 385.08) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic Analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics. Acidic conditions (pH < 3) often accelerate hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Docking vs. Wet-Lab Discrepancies : If molecular docking (e.g., AutoDock Vina) predicts high binding affinity to a target (e.g., serotonin receptors) but in vitro assays show low activity, consider:

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?

- Cyclobutyl Group : Replace with spirocyclic or fused rings (e.g., bicyclo[2.2.1]heptane) to probe steric effects on receptor binding .

- Sulfonyl Substituents : Test electron-withdrawing groups (e.g., -NO₂) at the 3-chlorophenyl position to modulate electronic effects on sulfonamide reactivity .

- Diazepane Conformation : Introduce methyl groups at C2/C5 to restrict ring flexibility and improve pharmacokinetic properties .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure bioavailability (e.g., rat models) to identify poor absorption or rapid clearance. Adjust formulations using PEGylation or liposomal encapsulation .

- Metabolomics : Identify hepatic metabolites via LC-HRMS to pinpoint inactivation pathways (e.g., cytochrome P450 oxidation) .

Q. How can computational modeling predict off-target interactions and toxicity?

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout : Delete putative target genes (e.g., 5-HT₆ receptor) in cell lines to confirm functional dependency .

- Transcriptomics : Use RNA-seq to identify downstream pathways modulated by the compound (e.g., MAPK/ERK) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.